Cas no 1211580-23-2 (4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid)
4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Trifluoromethyl)oxazole-2-carboxylic acid
- SY232846
- 4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid
- MFCD28098432
- AC1853
- 1211580-23-2
- AKOS027324045
- EN300-233328
- 4-(Trifluoromethyl)oxazole-2-carboxylicacid
-
- MDL: MFCD28098432
- Inchi: 1S/C5H2F3NO3/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11)
- InChI Key: HGXAYWNAZDZJIM-UHFFFAOYSA-N
- SMILES: FC(C1=COC(C(=O)O)=N1)(F)F
Computed Properties
- Exact Mass: 180.99867741g/mol
- Monoisotopic Mass: 180.99867741g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3
- XLogP3: 1.1
4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T11320-100mg |
4-(Trifluoromethyl)oxazole-2-carboxylic acid |
1211580-23-2 | 97% | 100mg |
¥10729.0 | 2023-09-06 | |
| Chemenu | CM387147-100mg |
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1211580-23-2 | 95%+ | 100mg |
$*** | 2023-04-03 | |
| Chemenu | CM387147-250mg |
4-(Trifluoromethyl)oxazole-2-carboxylic Acid |
1211580-23-2 | 95%+ | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM387147-1g |
4-(Trifluoromethyl)oxazole-2-carboxylic Acid |
1211580-23-2 | 95%+ | 1g |
$*** | 2023-04-03 | |
| abcr | AB527370-100 mg |
4-(Trifluoromethyl)oxazole-2-carboxylic acid; . |
1211580-23-2 | 100MG |
€1,178.00 | 2022-08-31 | ||
| eNovation Chemicals LLC | D685059-0.1g |
4-(Trifluoromethyl)oxazole-2-carboxylic Acid |
1211580-23-2 | 95% | 0.1g |
$175 | 2024-07-20 | |
| eNovation Chemicals LLC | D685059-0.25g |
4-(Trifluoromethyl)oxazole-2-carboxylic Acid |
1211580-23-2 | 95% | 0.25g |
$285 | 2024-07-20 | |
| eNovation Chemicals LLC | D685059-1g |
4-(Trifluoromethyl)oxazole-2-carboxylic Acid |
1211580-23-2 | 95% | 1g |
$495 | 2024-07-20 | |
| Enamine | EN300-233328-0.05g |
4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid |
1211580-23-2 | 95% | 0.05g |
$1596.0 | 2024-06-19 | |
| Enamine | EN300-233328-0.1g |
4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid |
1211580-23-2 | 95% | 0.1g |
$1672.0 | 2024-06-19 |
4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid Suppliers
4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid
Introduction to 4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid (CAS No. 1211580-23-2)
4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1211580-23-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole class, characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. The presence of a trifluoromethyl group at the 4-position of the oxazole ring introduces unique electronic and steric properties, making it a valuable scaffold for the development of bioactive molecules.
The trifluoromethyl group is a well-documented pharmacophore in drug discovery, known for its ability to modulate metabolic stability, lipophilicity, and binding affinity to biological targets. Its electron-withdrawing nature enhances the reactivity of adjacent functional groups, which can be exploited in designing molecules with enhanced pharmacological activity. In the context of 4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid, this moiety likely contributes to the compound's potential as a building block for drugs targeting various therapeutic areas.
1,3-Oxazole derivatives have been extensively studied due to their broad spectrum of biological activities. The oxazole core is present in numerous natural products and pharmaceuticals, exhibiting properties such as antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The carboxylic acid functionality at the 2-position of the oxazole ring provides a site for further derivatization, allowing chemists to tailor the molecule's properties for specific biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. The oxazole scaffold, in particular, has been explored for its potential in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that oxazole derivatives can interact with enzymes such as kinases and phosphodiesterases, which are key players in signal transduction pathways involved in diseases like cancer and neurodegeneration.
The incorporation of a trifluoromethyl group into the 1,3-oxazole core of 4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid enhances its potential as a pharmacophore. This modification can improve the molecule's bioavailability by increasing lipophilicity while maintaining metabolic stability. Additionally, the electron-withdrawing effect of the trifluoromethyl group can fine-tune the electronic properties of the ring system, influencing its interactions with biological targets.
In recent years, computational methods have been increasingly employed to predict the biological activity of heterocyclic compounds. Molecular modeling studies suggest that 4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid may exhibit inhibitory activity against certain enzymes and receptors. These predictions are supported by experimental data from related compounds, which have shown promising results in preclinical studies.
The synthesis of 4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in drug discovery programs.
One notable application of 4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid is as an intermediate in the synthesis of more complex bioactive molecules. Its structural features make it a versatile building block for designing novel drugs with tailored properties. For example, researchers have explored its use in creating inhibitors targeting specific disease-related pathways.
The pharmaceutical industry continues to invest heavily in developing new treatments for chronic diseases such as cancer and inflammatory disorders. Compounds like 4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid play a crucial role in this effort by providing starting points for drug development. Their unique structural features offer opportunities to discover innovative therapeutics with improved efficacy and reduced side effects.
Future research directions may focus on exploring derivatives of 4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid to enhance their biological activity further. By modifying other parts of the molecule or introducing additional functional groups, scientists can fine-tune its properties for specific therapeutic applications. Additionally, green chemistry principles may be applied to develop more sustainable synthetic routes for this compound.
In conclusion,4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid (CAS No. 1211580-23-2) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound,4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid is likely to remain an important tool in drug discovery efforts worldwide.
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